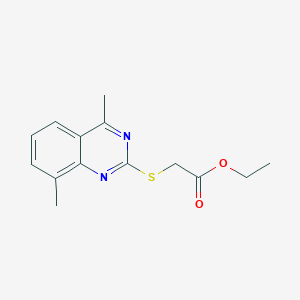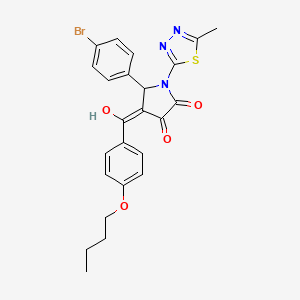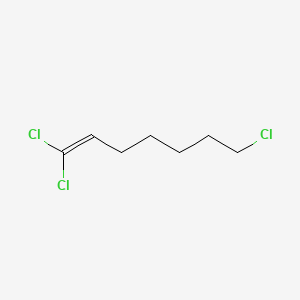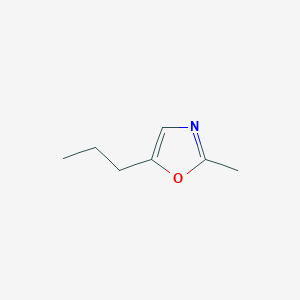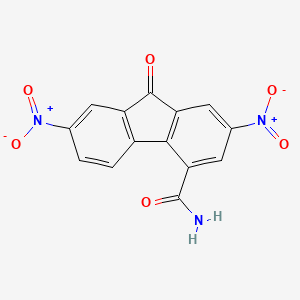![molecular formula C22H21N5O2SSi B14167226 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenylsulfonyl group, and a trimethylsilyl-ethynyl group. The presence of these functional groups makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is typically synthesized through a series of cyclization reactions involving pyridine and pyrrole derivatives. The phenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the addition of the trimethylsilyl-ethynyl group via a Sonogashira coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently. The use of catalysts, such as palladium or copper, is common in these reactions to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phenylsulfonyl derivatives: Compounds with a phenylsulfonyl group often have similar chemical reactivity and biological properties.
Trimethylsilyl-ethynyl derivatives: These compounds are used in similar synthetic applications and have related chemical properties.
Uniqueness
The uniqueness of 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H21N5O2SSi |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
4-[1-(benzenesulfonyl)-4-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H21N5O2SSi/c1-31(2,3)14-11-16-9-12-24-21-20(16)18(19-10-13-25-22(23)26-19)15-27(21)30(28,29)17-7-5-4-6-8-17/h4-10,12-13,15H,1-3H3,(H2,23,25,26) |
Clave InChI |
QCFSBNRINJPROV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C4=NC(=NC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)


![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

